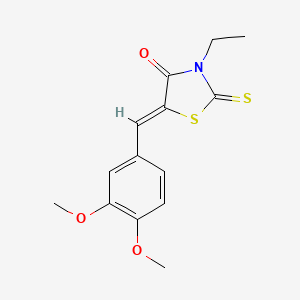

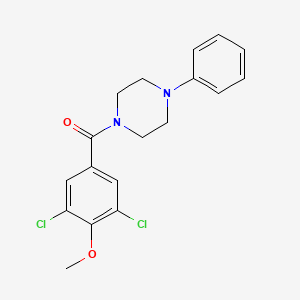

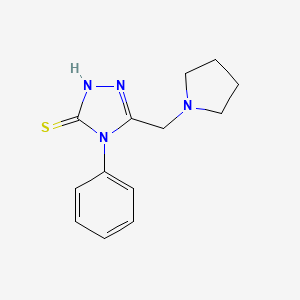

![molecular formula C19H15FN4O B2970064 5-[(4-Fluorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895011-98-0](/img/structure/B2970064.png)

5-[(4-Fluorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “5-[(4-Fluorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one” is a heterocyclic derivative containing a pyrazolo[3,4-d]pyrimidine linkage . It’s part of a class of compounds that have been found to possess various biological and pharmacological activities .

Synthesis Analysis

The synthesis of this compound involves a reaction with active methylene compounds to afford the corresponding 1,3,4,5-tetrasubstituted pyrazole derivatives . This is followed by a reaction with formamide, formic acid, and triethyl orthoformate to give the pyrazolo[3,4-d]pyrimidine .Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . This core is considered a privileged scaffold in biologically active compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a reaction with active methylene compounds to form 1,3,4,5-tetrasubstituted pyrazole derivatives . This is followed by a reaction with formamide, formic acid, and triethyl orthoformate to give the pyrazolo[3,4-d]pyrimidine .Aplicaciones Científicas De Investigación

Synthesis and Biological Properties

- Pyrazoles, including derivatives similar to 5-[(4-Fluorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one, have been synthesized and evaluated for their biological properties. These compounds have shown promising antioxidant, anti-breast cancer, and anti-inflammatory activities. Molecular docking studies suggest that some of these compounds have significant interactions with enzymes like Cyclooxygenase-2 and Phosphoinositide-3-Kinase, which are crucial in inflammation and breast cancer, respectively (Thangarasu, Manikandan, & Thamaraiselvi, 2019).

Antimicrobial and Anticancer Activities

- Another research effort focused on synthesizing pyrazolo[1,5-a]pyrimidine derivatives to explore their potential as antimicrobial and anticancer agents. The study indicated that certain derivatives exhibited potent in vitro growth inhibition against Mycobacterium tuberculosis, highlighting their potential as novel inhibitors for the treatment of tuberculosis (Sutherland et al., 2022).

Corrosion Inhibition

- Research on the application of heterocyclic derivatives, including pyrazolo[3,4-d]pyrimidin-4-one derivatives, has also extended into the field of corrosion inhibition. These compounds have been studied for their effectiveness in protecting C-steel surfaces in acidic environments, indicating their potential use in industrial applications (Abdel Hameed et al., 2020).

Neurodegenerative Disease Research

- In the context of neurodegenerative and neuropsychiatric diseases, certain 3-aminopyrazolo[3,4-d]pyrimidinones have been identified as potent inhibitors of phosphodiesterase 1 (PDE1). These inhibitors, such as ITI-214, have shown promise in preclinical studies for the treatment of cognitive deficits associated with conditions like schizophrenia and Alzheimer's disease (Li et al., 2016).

Herbicidal Activity

- Some pyrazolo[3,4-d]pyrimidin-4-one derivatives have been synthesized and shown to possess herbicidal activity against various plant species, suggesting their utility in agricultural applications (Luo et al., 2017).

Mecanismo De Acción

Direcciones Futuras

The future directions for this compound could involve further investigation into its biological and pharmacological activities. Given the reported activities of similar compounds, it may be of interest to explore its potential as a therapeutic agent, particularly in the context of cancer treatment .

Propiedades

IUPAC Name |

5-[(4-fluorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN4O/c1-13-4-2-3-5-17(13)24-18-16(10-22-24)19(25)23(12-21-18)11-14-6-8-15(20)9-7-14/h2-10,12H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFTBFWUJFQOPJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(4-Fluorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

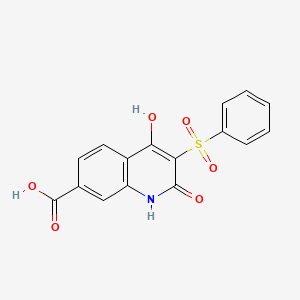

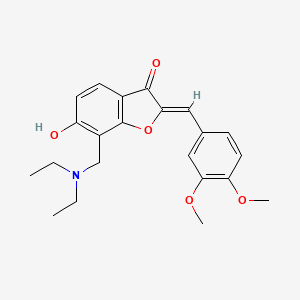

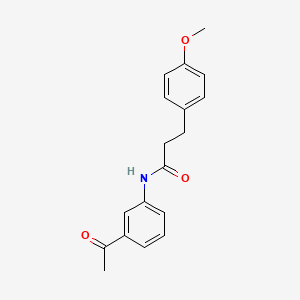

![2-{4-[3-(Trifluoromethyl)benzenesulfonamido]phenyl}acetic acid](/img/structure/B2969985.png)

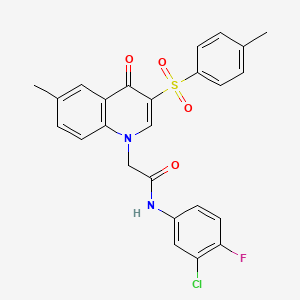

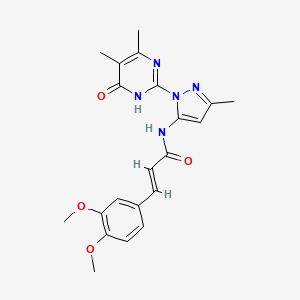

![N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2970002.png)

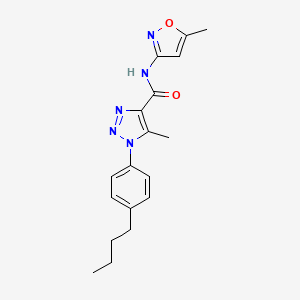

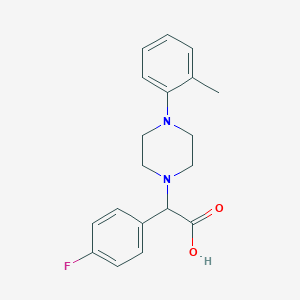

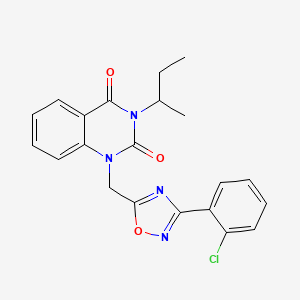

![3-(3-methylbenzyl)-6-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2970004.png)